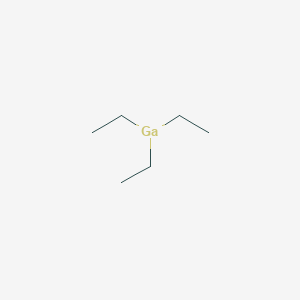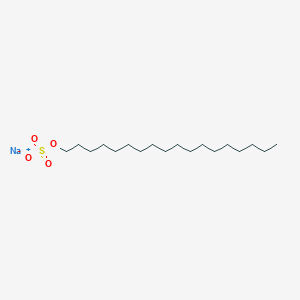
Sodium stearyl sulfate
Vue d'ensemble
Description
Sodium stearyl sulfate, also known as sodium n-octadecyl sulfate, is an anionic surfactant widely used in various industries. It is a white powder with a slight odor and is known for its excellent emulsifying, dispersing, and foaming properties. The compound is particularly valued for its stability in alkaline and weak acidic conditions, making it a versatile ingredient in many formulations .
Applications De Recherche Scientifique
Sodium stearyl sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Industry: Commonly used in personal care products, detergents, and cleaning agents for its excellent foaming and emulsifying properties
Mécanisme D'action
Target of Action
Sodium stearyl sulfate is primarily a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
As a surfactant, this compound interacts with its targets by reducing the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid . This allows it to act as a detergent, emulsifier, and foaming agent, particularly effective under high-temperature conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its surfactant properties. It is involved in the process of emulsification, which is the dispersion of one liquid in another immiscible liquid . This process is crucial in many biological and industrial applications.
Pharmacokinetics
As a surfactant, it is known to be soluble in water . Its bioavailability would depend on various factors, including its concentration, the medium in which it is dissolved, and the specific biological or industrial system in which it is used.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to reduce surface and interfacial tension. This can result in improved solubility of certain compounds, enhanced cleaning and foaming properties, and increased effectiveness of emulsions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is stable in the presence of bases, weak acids, and hard water. It is unstable in the presence of strong acids, where it can easily hydrolyze and reduce to alcohol . Its surfactant properties are also particularly effective under high-temperature conditions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Sodium stearyl sulfate are not fully understood. It is known that this compound can interact with various biomolecules. For instance, it has been suggested that this compound could potentially interact with proteins and enzymes, altering their function and potentially influencing biochemical reactions
Cellular Effects
It is known that this compound is used as a surfactant and cleansing agent in cosmetics This suggests that it may interact with cell membranes and potentially influence cell function
Molecular Mechanism
It is known that this compound can induce changes in the structure of proteins , but the specific molecular interactions and mechanisms involved in these effects are not clear
Temporal Effects in Laboratory Settings
It is known that this compound can induce changes in protein structure , suggesting that it may have time-dependent effects on cellular function
Transport and Distribution
It is known that sulfate, a component of this compound, can be transported across cell membranes by sulfate transporters
Subcellular Localization
It is known that sulfate, a component of this compound, can be transported into various subcellular compartments by sulfate transporters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium stearyl sulfate is typically synthesized through the sulfation of stearyl alcohol (octadecanol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:
C18H37OH+SO3→C18H37OSO3H
C18H37OSO3H+NaOH→C18H37OSO3Na+H2O
Industrial Production Methods: In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction control. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with sodium hydroxide to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: The compound is relatively stable under reducing conditions, but in the presence of strong reducing agents, it can be reduced to stearyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Stearyl sulfonic acid.
Reduction: Stearyl alcohol.
Substitution: Various substituted stearyl compounds depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Sodium lauryl sulfate: Another anionic surfactant with similar properties but a shorter carbon chain, making it more soluble in water.
Sodium cetyl sulfate: Similar to sodium stearyl sulfate but with a slightly shorter carbon chain (16 carbons).
Sodium myristyl sulfate: Contains a 14-carbon chain, making it more soluble than this compound.
Comparison: this compound is unique due to its longer carbon chain (18 carbons), which provides superior emulsifying and foaming properties in certain applications. It is also more stable in alkaline conditions compared to shorter-chain surfactants like sodium lauryl sulfate .
Propriétés
Numéro CAS |
1120-04-3 |
|---|---|
Formule moléculaire |
C18H38NaO4S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
sodium;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21); |
Clé InChI |
KVLWVMFPAVOFSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
melting_point |
212.0 °C |
Key on ui other cas no. |
65151-89-5 1120-04-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Sodium stearyl sulfate used to enhance drug delivery, particularly for challenging drug molecules like insulin?
A1: this compound exhibits significant potential in improving the oral absorption of poorly absorbed drugs like insulin. Due to its amphiphilic nature, this compound can form hydrophobic ion pairs with peptide drugs, increasing their lipophilicity. [] This characteristic enables better encapsulation of the drug within lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS). [] Essentially, the this compound helps insulin become more compatible with the lipid environment, enhancing its stability and promoting its passage across lipid-rich biological membranes. Research has shown that this compound complexation with insulin, followed by incorporation into a SMEDDS, led to improved stability against gastrointestinal enzymes and promising pharmacological availability in diabetic rats. []
Q2: What analytical techniques are used to characterize this compound and its complexes with drugs?
A2: Various analytical techniques are employed to characterize this compound and its complexes. These include:
- Scanning electron microscopy (SEM): Used to visualize the morphology and size of this compound complexes. []
- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and interactions between this compound and the drug molecule within the complex. []
- Differential scanning calorimetry (DSC): DSC helps determine the thermal properties of the this compound complex, providing insights into its stability and potential for drug release. []
- High-performance liquid chromatography (HPLC): HPLC allows for the separation and quantification of this compound and its related compounds, essential for quality control in pharmaceutical formulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

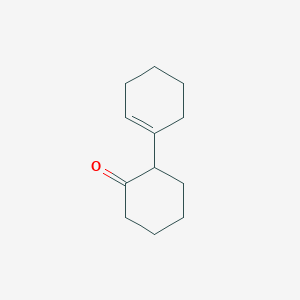
phosphonium bromide](/img/structure/B73364.png)
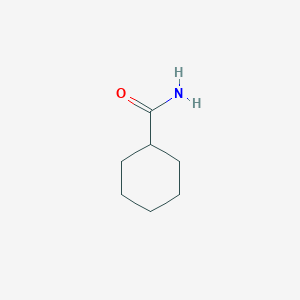

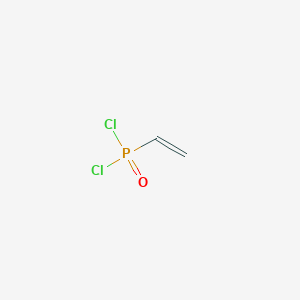
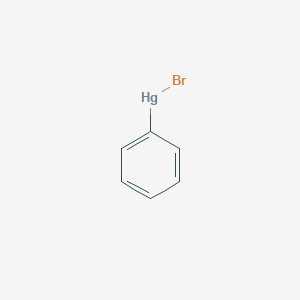
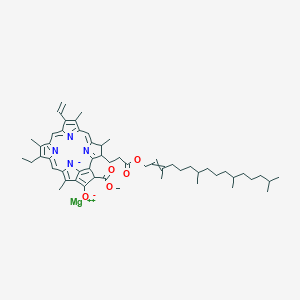

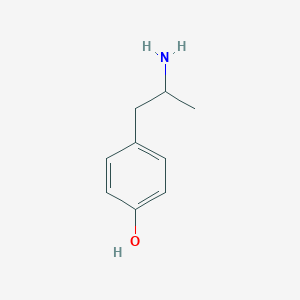
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

